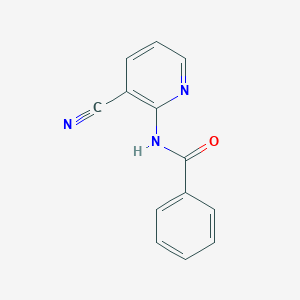

![molecular formula C14H13ClN2O B178830 Harnstoff, [(3-Chlorphenyl)phenylmethyl]- CAS No. 117211-21-9](/img/structure/B178830.png)

Harnstoff, [(3-Chlorphenyl)phenylmethyl]-

Übersicht

Beschreibung

Meta-Chlorobenzhydryl urea is a chemical compound known for its anticonvulsant properties. It has been studied for its effects on the benzodiazepine receptor system in the brain, particularly in the context of alcohol addiction . This compound is also known for its role as a cytochrome P450 modulator, influencing various biochemical pathways .

Wissenschaftliche Forschungsanwendungen

Meta-Chlorbenzhydrylharnstoff hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Meta-Chlorbenzhydrylharnstoff entfaltet seine Wirkungen durch Erhöhung der Affinität von Benzodiazepin-Rezeptoren in der Hirnrinde, was die GABA-Neurotransmission verstärkt . Dieser Mechanismus ist besonders vorteilhaft zur Reduzierung des Alkoholkonsums und zur Behandlung von Epilepsie. Die Verbindung wirkt als Cytochrom-P450-Modulator und beeinflusst verschiedene Stoffwechselwege .

Ähnliche Verbindungen:

- Galodif

- Halodif

- meta-Chlorperbenzoesäure

Vergleich: Meta-Chlorbenzhydrylharnstoff ist einzigartig in seiner doppelten Rolle als Antikonvulsivum und Cytochrom-P450-Modulator. Während ähnliche Verbindungen wie Galodif und Halodif einige Eigenschaften teilen, unterscheiden sich die spezifischen Wirkungen von Meta-Chlorbenzhydrylharnstoff auf das Benzodiazepin-Rezeptorsystem und seine Anwendungen bei der Behandlung von Alkoholabhängigkeit .

Vorbereitungsmethoden

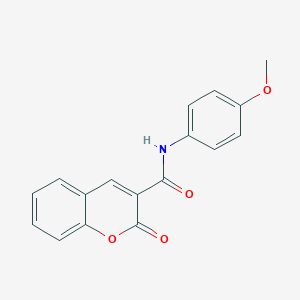

Synthetic Routes and Reaction Conditions: Meta-Chlorobenzhydryl urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, avoiding the use of harmful chemicals like phosgene.

Industrial Production Methods: The industrial production of meta-Chlorobenzhydryl urea involves scalable synthesis techniques that ensure high chemical purity and yield. The process typically includes simple filtration or routine extraction procedures, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Meta-Chlorbenzhydrylharnstoff unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die doppelte Oxidation von Hydraziden mit meta-Chlorperbenzoesäure, die zur Bildung von N-1-Piperidonyl-Amiden führt .

Häufige Reagenzien und Bedingungen:

Oxidation: Meta-Chlorperbenzoesäure wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Typische Reduktionsmittel sind Natriumborhydrid.

Substitution: Halogenierte Lösungsmittel und Katalysatoren werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Harnstoffe und Amide, die bedeutende Anwendungen in Pharmazeutika und Agrochemikalien haben .

Wirkmechanismus

Meta-Chlorobenzhydryl urea exerts its effects by increasing the affinity of benzodiazepine receptors in the brain cortex, which enhances GABA neurotransmission . This mechanism is particularly beneficial in reducing alcohol consumption and treating epilepsy. The compound acts as a cytochrome P450 modulator, influencing various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- Galodif

- Halodif

- Meta-chloroperbenzoic acid

Comparison: Meta-Chlorobenzhydryl urea is unique in its dual role as an anticonvulsant and a cytochrome P450 modulator. While similar compounds like Galodif and Halodif share some properties, meta-Chlorobenzhydryl urea’s specific effects on the benzodiazepine receptor system and its applications in treating alcohol addiction set it apart .

Eigenschaften

IUPAC Name |

[(3-chlorophenyl)-phenylmethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPUSIQKYOCUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386021 | |

| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117211-21-9 | |

| Record name | N-[(3-Chlorophenyl)phenylmethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117211-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Urea, [(3-chlorophenyl)phenylmethyl]- exert its anticonvulsant effects?

A1: While the precise mechanism of action remains to be fully elucidated, research suggests that Urea, [(3-chlorophenyl)phenylmethyl]- influences neuronal activity and ion balance within the brain. Studies show that this compound promotes synchronization of spontaneous bioelectric activity in various brain regions associated with seizure activity, such as the motor cortex, dorsal hippocampus, and basolateral nuclei of the amygdala [, ]. This synchronization might disrupt the aberrant electrical activity patterns characteristic of seizures. Additionally, Urea, [(3-chlorophenyl)phenylmethyl]- has been observed to increase the extracellular concentration of sodium ions (Na+) and decrease intracellular potassium ions (K+) in these brain regions [, ]. This alteration in ionic balance could contribute to stabilizing neuronal excitability and reducing susceptibility to seizures.

Q2: What is the impact of Urea, [(3-chlorophenyl)phenylmethyl]- on brain activity in different regions?

A2: Urea, [(3-chlorophenyl)phenylmethyl]- demonstrates region-specific effects on brain activity. In the motor cortex, dorsal hippocampus, and basolateral amygdala, the compound elevates the seizure threshold, indicating a decrease in the susceptibility to convulsant stimuli [, ]. This suggests a potential role in suppressing seizure initiation and propagation. Furthermore, in the visual cortex, Urea, [(3-chlorophenyl)phenylmethyl]- increases the index of low-frequency flicker acquisition while reducing the response to high-frequency oscillations [, ]. These findings imply that the compound might modulate visual processing by enhancing sensitivity to slow-changing stimuli and dampening responses to rapid, potentially epileptogenic, visual inputs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)